molecular formula C18H19N5O4S B2494402 N-(4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide CAS No. 1048679-21-5

N-(4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide

Cat. No. B2494402
CAS RN: 1048679-21-5
M. Wt: 401.44
InChI Key: ZIQOFWMLKQVESN-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that exhibit significant biochemical properties, including potential antimicrobial and anticancer activities. Its structure suggests a complex synthesis pathway and the potential for diverse chemical reactions and interactions due to the presence of multiple functional groups, such as amide, carboxamide, and thiazole.

Synthesis Analysis

The synthesis of similar thiazolidin-based compounds involves multi-step reactions, starting from basic building blocks to achieve the desired complex structures. For example, new N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides have been synthesized and shown antimicrobial activity, suggesting a method that could potentially be adapted for our target compound (Incerti et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to our target has been elucidated using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction, which are essential for confirming the presence of specific functional groups and the overall architecture of the molecule (Jayarajan et al., 2019).

Chemical Reactions and Properties

The chemical behavior of thiazolidin-based compounds includes the ability to undergo various reactions, such as cyclocondensation, which can lead to the formation of new heterocyclic assemblies. Such reactivity is crucial for the development of compounds with potential biological applications (Obydennov et al., 2017).

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystalline structure, are fundamental for understanding the compound's behavior in biological systems. These properties can be influenced by the molecular structure and the presence of specific functional groups.

Chemical Properties Analysis

The chemical properties of thiazolidin-based compounds are largely defined by their functional groups, leading to a wide range of interactions and reactivities. For instance, the presence of the carboxamide and thiazole groups can contribute to the compound's potential as a kinase inhibitor, as seen in related research on similar compounds (Lombardo et al., 2004).

Scientific Research Applications

Synthesis and Characterization

Research in the field of organic and medicinal chemistry often involves the synthesis and characterization of novel compounds for various applications, including pharmaceuticals. For example, the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides demonstrates the creation of complex molecules with potential biological activity, characterized by methods such as IR, NMR, and Mass spectrometry (Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial Activity

The development of antimicrobial agents is a critical area of research, particularly with the rise of multidrug-resistant strains of bacteria and fungi. Studies have explored the antimicrobial properties of newly synthesized compounds, such as the evaluation of thiazole and pyrazole derivatives, which have shown promising activities against various pathogenic bacteria and fungi (Basavarajaiah & Mruthyunjayaswamy, 2008).

properties

IUPAC Name

N-[4-[2-(3-acetamidoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S/c1-10(24)19-11-3-2-4-12(7-11)20-16(26)8-13-9-28-18(21-13)23-17(27)14-5-6-15(25)22-14/h2-4,7,9,14H,5-6,8H2,1H3,(H,19,24)(H,20,26)(H,22,25)(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQOFWMLKQVESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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